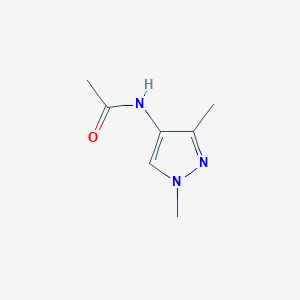

N-(1,3-dimethylpyrazol-4-yl)acetamide

Description

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

N-(1,3-dimethylpyrazol-4-yl)acetamide |

InChI |

InChI=1S/C7H11N3O/c1-5-7(8-6(2)11)4-10(3)9-5/h4H,1-3H3,(H,8,11) |

InChI Key |

UHYKUTRNLASKGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1NC(=O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(1,3-dimethylpyrazol-4-yl)acetamide can be contextualized by comparing it to structurally related acetamide derivatives. Below is a detailed analysis:

Structural Analogues

Key Structural and Functional Differences

Pyrazole vs. Thiazole/Benzothiazole Cores :

- Pyrazole derivatives (e.g., the target compound) exhibit π-π stacking and hydrogen-bonding interactions due to their aromatic nitrogen atoms. In contrast, thiazole-based analogues (e.g., compound 6a) introduce sulfur atoms, which may enhance electron-withdrawing effects and alter binding to enzymes like COX/LOX .

- Benzothiazole derivatives (e.g., compounds) with trifluoromethyl (-CF3) groups show increased metabolic stability and lipophilicity compared to the target compound’s methyl groups .

- Oxo groups (e.g., in derivatives) introduce polarity and hydrogen-bonding capacity, which may enhance binding to polar enzyme active sites but reduce membrane permeability relative to the target compound .

- However, thiazole derivatives (e.g., 6a) demonstrate stronger COX/LOX inhibition due to their ability to mimic arachidonic acid binding . Compound 6a (thiazole derivative) shows dual COX-1/COX-2 inhibition (IC50 ~9–11 mM), whereas the target compound’s activity in this domain remains unexplored .

Physicochemical Properties

| Property | This compound | N-(1,5-Dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide | N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide |

|---|---|---|---|

| Molecular Weight | ~195.2 g/mol | ~309.3 g/mol | ~274.3 g/mol |

| LogP (Predicted) | ~1.2 | ~2.5 | ~3.8 |

| Hydrogen Bond Donors | 1 (amide NH) | 1 (amide NH) | 1 (amide NH) |

| Key Functional Groups | Methyl, acetamide | Oxo, phenyl, acetamide | CF3, benzothiazole, acetamide |

- The target compound’s lower molecular weight and LogP suggest better aqueous solubility than bulkier analogues (e.g., derivatives) but reduced metabolic stability compared to CF3-containing benzothiazoles .

Q & A

Q. What are the standard synthesis protocols for N-(1,3-dimethylpyrazol-4-yl)acetamide, and how can purity be optimized?

this compound is synthesized via nucleophilic substitution between 1,3-dimethylpyrazole and chloroacetyl chloride in the presence of a base (e.g., triethylamine). The reaction typically proceeds in dichloromethane at 0–5°C to minimize side reactions. Post-synthesis, purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) to achieve >95% purity . Key quality checks include NMR (to confirm substitution patterns) and HPLC (to detect residual solvents or unreacted intermediates).

Q. How does this compound interact with biomolecules in enzymatic assays?

The compound’s acetamide and pyrazole moieties enable hydrogen bonding (N–H···O, C–H···O) and π-π stacking with enzymes or receptors. For example, it may inhibit enzymes like cytochrome P450 isoforms by binding to active sites via competitive or non-competitive mechanisms. Experimental validation requires kinetic assays (e.g., Michaelis-Menten plots) and docking studies using software like AutoDock Vina to map interaction sites .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

- X-ray crystallography : Resolves 3D structure and confirms hydrogen-bonded dimerization patterns (e.g., R22(10) motifs) .

- FTIR : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, pyrazole ring vibrations at ~1500 cm⁻¹).

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition typically occurs above 200°C) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding interactions?

Discrepancies in hydrogen-bonding patterns (e.g., dimer vs. chain formations) arise from solvent polarity or crystallization conditions. Using SHELXL for refinement, researchers can model disorder or anisotropic displacement parameters. For example, in high-resolution data (d-spacing < 1.0 Å), intermolecular N–H···O interactions are resolved at 2.8–3.2 Å distances, while C–H···O bonds appear weaker (3.3–3.5 Å). R-factor convergence (<5%) and electron density maps validate these interactions .

Q. What strategies address inconsistent bioactivity data in enzyme inhibition studies?

Variability in IC50 values may stem from assay conditions (pH, ionic strength) or compound aggregation. Mitigation strategies include:

Q. How do substituent modifications on the pyrazole ring alter reactivity and bioactivity?

Comparative studies with analogs (e.g., 1,5-dimethyl vs. 1,3,5-trimethyl pyrazole derivatives) reveal:

- Electron-withdrawing groups (Cl, NO₂) : Increase electrophilicity at the acetamide carbonyl, enhancing nucleophilic substitution rates (e.g., with thiols or amines).

- Methyl groups : Improve lipid solubility (logP increases by ~0.5 units per methyl), affecting membrane permeability in cellular assays.

- Crystallographic differences : Bulkier substituents disrupt packing efficiency, reducing melting points by 20–30°C .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET prediction (SwissADME) : Estimates bioavailability (TPSA < 90 Ų ideal), CYP inhibition, and half-life.

- Molecular dynamics (GROMACS) : Simulates binding stability to targets (e.g., RMSD < 2.0 Å over 100 ns trajectories indicates stable complexes).

- DFT calculations (Gaussian) : Optimize ground-state geometry and predict redox potentials for metabolic stability .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for this compound Derivatives

Q. Table 2: Reaction Optimization for Substitution Reactions

| Condition | Yield Improvement | Notes | Reference |

|---|---|---|---|

| Base (Et3N vs. K2CO3) | 75% → 92% | Et3N reduces side-product formation | |

| Solvent (DCM vs. THF) | 68% → 84% | DCM enhances nucleophilicity of pyrazole | |

| Temperature (0°C vs. RT) | 50% → 80% | Lower temps minimize hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.